3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine: is a heterocyclic compound that belongs to the class of pyrazolopyridines It is characterized by the presence of both bromine and chlorine substituents on the pyrazolo[4,3-c]pyridine core structure
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is known that similar compounds interact with their targets, such as cdks, leading to changes in cell cycle progression .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to cell cycle regulation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Halogenation: The final step involves the introduction of bromine and chlorine substituents. This can be achieved through halogenation reactions using bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological targets.
Material Science: The compound is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biological studies to investigate enzyme functions and signaling pathways.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Uniqueness
3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the pyrazolopyridine core enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-1-9-2-4(8)5(3)10-11-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUIQNIHXGGJDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.